N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide
Description
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an oxane ring, and an oxazole ring
Properties
IUPAC Name |
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-3-19-7-6-16-14(19)13-10(5-4-8-22-13)17-15(20)11-9-12(21-2)18-23-11/h6-7,9-10,13H,3-5,8H2,1-2H3,(H,17,20)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVOBZIXSONTQ-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC(=NO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=CC(=NO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the construction of the oxane and oxazole rings. Key steps may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ethylenediamine under acidic conditions.
Construction of the Oxane Ring: This step may involve the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Formation of the Oxazole Ring: This can be accomplished through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or oxazole derivatives.
Scientific Research Applications
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butylamine
- 4-Methoxyphenethylamine
Uniqueness
N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is unique due to its combination of an imidazole ring, an oxane ring, and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
